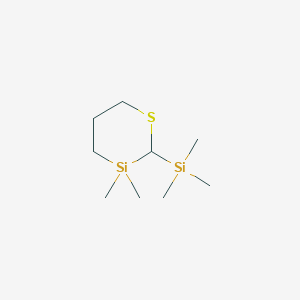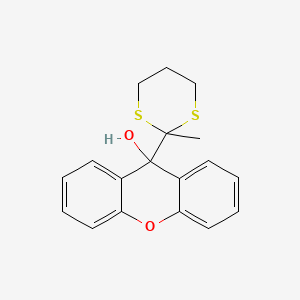
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is a complex organic compound that features a xanthene core substituted with a 2-methyl-1,3-dithiane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL typically involves the reaction of xanthene derivatives with 2-methyl-1,3-dithiane under specific conditions. One common method includes the use of a base to deprotonate the xanthene, followed by nucleophilic substitution with the dithiane derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithiane group into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the xanthene core or the dithiane group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dithiane derivatives, and substituted xanthenes .
Scientific Research Applications
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL involves its interaction with various molecular targets. The dithiane group can act as a nucleophile, participating in reactions that modify the xanthene core. This interaction can lead to the formation of new bonds and the alteration of the compound’s properties. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dithiane: A simpler dithiane derivative used in similar synthetic applications.
Phenylmethanone derivatives: Compounds with similar structural features but different substituents on the xanthene core.
Dithionine derivatives: Compounds with larger sulfur-containing rings, offering different reactivity and applications.
Uniqueness
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is unique due to its combination of a xanthene core and a dithiane group. This structure provides distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
866429-63-2 |
|---|---|
Molecular Formula |
C18H18O2S2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
9-(2-methyl-1,3-dithian-2-yl)xanthen-9-ol |
InChI |
InChI=1S/C18H18O2S2/c1-17(21-11-6-12-22-17)18(19)13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)18/h2-5,7-10,19H,6,11-12H2,1H3 |
InChI Key |
YINSVDXULFKKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
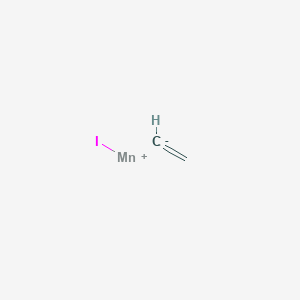
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)

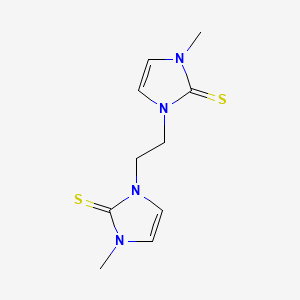
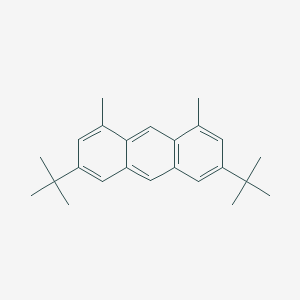
![2-{(E)-[(Phenanthren-1-yl)(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B12548685.png)
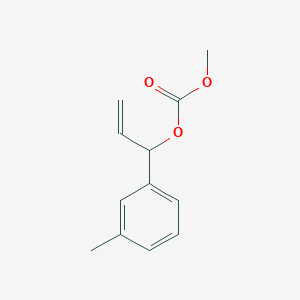
![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
